4-methyl-N-(3-methylphenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide -

4-methyl-N-(3-methylphenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Catalog Number: EVT-3806329
CAS Number:
Molecular Formula: C21H26N2O3S
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-1,6-diphenylpyrimidine-2(1H)-selenone and its Derivatives

Relevance: While not directly similar in structure, these compounds are grouped alongside 4-Methyl-N-(3-methylphenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide due to the shared focus on how subtle structural modifications, such as the type and position of substituents, can significantly impact a compound's biological activity. []

4-Methyl-N-(3-methylphenyl)benzenesulfonamide

Compound Description: This compound is a simple aromatic sulfonamide. Its crystal structure reveals a gauche conformation around the N—C bond in the C—SO2—NH—C segment and an anti conformation of the N—H bond relative to the 3-methyl group on the aniline ring. []

rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

Compound Description: This compound represents a new class of substances characterized by the presence of a sulfondiimidoate group. Its crystal structure reveals two double-bonded nitrogen atoms attached to the central sulfur atom, with aromatic interactions playing a key role in its packing. [, ]

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Compound Description: This benzamide derivative features a thiazole ring linked to a benzamide moiety. The crystal structure is stabilized by strong N—H⋯O hydrogen bonds forming C(11) chains along the [] direction, alongside weak C—H⋯O and C—H⋯π interactions. []

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) and its Analogues

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structural modifications, such as replacing hydroxyl groups or modifying the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, significantly impact its in vitro efficacy, potency, and selectivity for opioid receptors. [, , , , , ]

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat leukemia. Its crystal structure reveals an extended conformation stabilized by infinite H-bonded chains formed through its amide, amine, and pyrimidine groups. []

1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea

Compound Description: This thiourea derivative exists as a thioamide tautomer in its solid state, characterized by an intramolecular N–H⋯N hydrogen bond and an L-shaped conformation. Intermolecular N—H⋯S1(thione) hydrogen bonds create centrosymmetric eight-membered {⋯HNCS}2 synthons that contribute to its crystal packing. []

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024) and its Intermediates

Compound Description: AN-024 is synthesized using a series of intermediates starting from 4-methyl-2-nitro-aniline. []

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibits a remarkable pharmacokinetic profile and has potential therapeutic applications in treating inflammatory diseases. []

6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles

Compound Description: This series of heterocyclic compounds was designed based on the combination of bioactive substructures and exhibits potential fungicidal activity. The crystal structure of one derivative, 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizole, reveals intermolecular hydrogen bonds, weak S···S interactions, and π-π interactions that influence its crystal packing. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound features a central eight-membered ring deviating from the ideal boat conformation due to steric hindrance. Its crystal structure is characterized by C(ar)—H⋯O hydrogen bonds forming a three-dimensional network. []

4-(4-Methylphenyl)-3-(4-pyridyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound exists as two slightly different conformers in its crystal structure. Intermolecular N—H⋯N hydrogen bonds link these conformers. []

N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine and 5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

Compound Description: These two compounds contain thiadiazole rings and exhibit intermolecular N—H···N hydrogen bonds, contributing to their crystal packing. []

N-(4-Methylphenyl)-2-(3-nitrobenzamide) benzamide

Compound Description: Synthesized from a benzoxazinone derivative, this bis-amide's crystal structure reveals a network of N–H···O and C–H···O hydrogen bonds. Theoretical studies using DFT calculations were performed to understand its electronic properties. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: This potent and selective Akt inhibitor demonstrates a reduced risk of cutaneous toxicity compared to other Akt inhibitors. Its discovery emphasizes the significance of structure-based design and optimization for achieving desired pharmacological properties. []

4-Methyl-9-[(4-methylphenyl)sulfonyl]thiopyrano[3,4-b]indole-3(9H)-thione

Compound Description: As the first reported dithia analogue of pyrano[3,4-b]indolone, this compound's crystal structure reveals C—H⋯O hydrogen bonds and π–π interactions influencing its packing arrangement. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound's crystal structure is stabilized by N—H⋯O and N—H⋯S hydrogen bonds, revealing key intermolecular interactions. []

3-(2-imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-méthyl-n-[4-[(4-méthyl-1-pipérazinyl)méthyl]-3-(trifluorométhyl)phényl]benzamide hydrobromide salt (Ponatinib Bromhydrate) and its modifications

Compound Description: Ponatinib Bromhydrate and its related modifications are significant for their pharmaceutical activity. [, ]

4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl- ylamino)-benzamide and its salts

Compound Description: This compound and its various salts, including hydrochloride and sulfate salts, exhibit different crystalline forms and have been studied for their pharmaceutical properties. [, , , , , , ]

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

Compound Description: This compound contains a triazole ring and exists in the E conformation. Its crystal structure reveals π–π interactions and C—H⋯N and C—H⋯π interactions contributing to its three-dimensional architecture. []

Ethyl 2-anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophene-3-carboxylate and 1-{2-Anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophen-3-yl}ethanone

Compound Description: These compounds, both featuring a thiophene ring and a triazole ring, display weak aromatic π–π stacking interactions in their crystal structures, highlighting the role of intermolecular interactions in their solid-state packing. [, ]

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

Compound Description: This compound features two sulfonyl groups attached to the same nitrogen atom. Its crystal structure reveals C—H⋯O hydrogen bonds forming inversion dimers, providing insights into its solid-state interactions. []

N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

Compound Description: This compound's crystal structure highlights the role of C—H—O hydrogen bonds in forming a three-dimensional network. []

3-(4-Methylphenyl)-4-[(thiosemicarbazono)methyl]-1,2,3-oxadiazol-3-ium-5-olate 1,4-dioxane hemisolvate

Compound Description: This compound's crystal structure reveals a network of N—H⋯O and N—H⋯S hydrogen bonds and C—H⋯O and C—H⋯π interactions contributing to its three-dimensional structure. []

4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide

Compound Description: This sulfonamide derivative highlights the importance of sulfonamide functionalities in medicinal chemistry. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)- pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide hydrate

Compound Description: This compound, existing as a hydrate, exhibits potential for use in plant protection formulations. []

Properties

Product Name

4-methyl-N-(3-methylphenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

IUPAC Name

4-methyl-N-(3-methylphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H26N2O3S/c1-15-9-11-23(12-10-15)27(25,26)20-14-18(8-7-17(20)3)21(24)22-19-6-4-5-16(2)13-19/h4-8,13-15H,9-12H2,1-3H3,(H,22,24)

InChI Key

AXBFCPLHEGSHQS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.